molecular formula C11H13NO4 B2710145 1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate CAS No. 14186-52-8

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate

Cat. No.: B2710145
CAS No.: 14186-52-8
M. Wt: 223.228
InChI Key: QAFWKEDPMYHBGU-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of terephthalic acid, where two methyl ester groups and an amino group are attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and polymer industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of dimethyl 2-amino-3-methylterephthalate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-amino-3-methylterephthalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in scientific research and industrial applications.

Properties

IUPAC Name

dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-6-7(10(13)15-2)4-5-8(9(6)12)11(14)16-3/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFWKEDPMYHBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14186-52-8
Record name 1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate
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